Oxamflatin

Description

Propriétés

IUPAC Name |

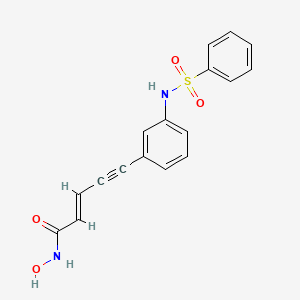

(E)-5-[3-(benzenesulfonamido)phenyl]-N-hydroxypent-2-en-4-ynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4S/c20-17(18-21)12-5-4-7-14-8-6-9-15(13-14)19-24(22,23)16-10-2-1-3-11-16/h1-3,5-6,8-13,19,21H,(H,18,20)/b12-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPSQQUYPMFERG-LFYBBSHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#CC=CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#C/C=C/C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40417739 | |

| Record name | oxamflatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40417739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151720-43-3 | |

| Record name | Oxamflatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151720433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | oxamflatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | oxamflatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40417739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Oxamflatin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxamflatin is a potent, cell-permeable inhibitor of histone deacetylases (HDACs), a class of enzymes crucial to the epigenetic regulation of gene expression. By inducing hyperacetylation of histones, this compound triggers a cascade of cellular events, culminating in cell cycle arrest, induction of apoptosis, and morphological changes in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, effects on cellular signaling pathways, and detailed protocols for key experimental procedures.

Introduction

This compound, chemically known as (2E)-5-[3-[(phenylsulfonyl)amino]phenyl]-pent-2-en-4-ynohydroxamic acid, is a synthetic compound that has demonstrated significant anti-tumor activity both in vitro and in vivo. Its primary molecular target is the family of histone deacetylases (HDACs). HDACs play a critical role in chromatin remodeling by removing acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, which relaxes chromatin structure and facilitates the transcription of various genes, including those involved in tumor suppression and cell cycle control.

Mechanism of Action: HDAC Inhibition

The principal mechanism of action of this compound is the potent inhibition of histone deacetylases. This inhibition leads to an accumulation of acetylated histones, altering the chromatin landscape and modulating gene expression.

Quantitative Inhibitory Activity

This compound has been shown to be a potent inhibitor of Class I and II HDACs. The half-maximal inhibitory concentration (IC50) values for this compound against various HDAC isoforms are summarized in the table below.

| HDAC Isoform | IC50 (nM)[1] |

| HDAC1 | <20 |

| HDAC2 | <20 |

| HDAC3-NCOR2 complex | <10 |

| HDAC4 | >10,000 |

| HDAC5 | >10,000 |

| HDAC6 | 390 |

| HDAC7 | 840 |

| HDAC8 | <20 |

| HDAC9 | >10,000 |

Cellular Effects of this compound

The inhibition of HDACs by this compound triggers a series of downstream cellular events that contribute to its anti-tumor properties. These include cell cycle arrest and the induction of apoptosis.

Cell Cycle Arrest

This compound treatment leads to a robust cell cycle arrest, primarily at the G1 phase, in various cancer cell lines, including HeLa cells.[2] This is achieved through the modulation of key cell cycle regulatory proteins. Specifically, this compound treatment results in:

-

Upregulation of p21WAF1/Cip1: p21 is a potent cyclin-dependent kinase (CDK) inhibitor that plays a crucial role in G1 arrest.[2][3]

-

Downregulation of Cyclin D1 and Cyclin A: These cyclins are essential for progression through the G1 and S phases of the cell cycle, respectively.[2]

-

Downregulation of c-Myc, CDK4, and E2F1: These proteins are critical for cell cycle progression and proliferation.[3][4]

The signaling pathway leading to G1 arrest is depicted in the following diagram:

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells. The apoptotic process is mediated primarily through the intrinsic, or mitochondrial, pathway.[5][6] Key events in this compound-induced apoptosis include:

-

Mitochondrial Membrane Perturbation: this compound treatment leads to the disruption of the mitochondrial membrane potential.

-

Bcl-2 Sensitivity: Overexpression of the anti-apoptotic protein Bcl-2 can inhibit this compound-induced apoptosis, confirming the involvement of the mitochondrial pathway.[5]

-

Caspase Activation: The apoptotic cascade involves the activation of initiator and effector caspases.

The intrinsic apoptosis pathway initiated by this compound is illustrated below:

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

HDAC Activity Assay (Fluorometric)

This protocol is a general guideline for measuring HDAC activity and the inhibitory effect of this compound.

-

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, etc.)

-

HDAC substrate (e.g., Fluor de Lys-SIRT2, Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing Trichostatin A and trypsin for Boc-Lys(Ac)-AMC substrate)

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorometric microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well black microplate, add the HDAC enzyme to each well (except for no-enzyme controls).

-

Add the diluted this compound or vehicle (DMSO) to the respective wells.

-

Incubate for 15-30 minutes at 37°C.

-

Initiate the reaction by adding the HDAC substrate to all wells.

-

Incubate for 1-2 hours at 37°C, protected from light.

-

Stop the reaction and develop the fluorescent signal by adding the Developer solution.

-

Incubate for 15-30 minutes at room temperature.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).

-

Calculate the percent inhibition and determine the IC50 value of this compound.

-

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability after this compound treatment using the MTT assay.

-

Materials:

-

Cancer cell line (e.g., HeLa, OVCAR-5)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear microplate

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for 24, 48, or 72 hours.

-

After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100-200 µL of solubilization solution to each well.

-

Incubate for at least 2 hours at room temperature with gentle shaking to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Cell Cycle Analysis (Flow Cytometry)

This protocol describes the analysis of cell cycle distribution following this compound treatment.

-

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound or vehicle for the desired time period.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample.

-

Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases.

-

Western Blot Analysis for p21 and Cyclin D1

This protocol details the detection of changes in p21 and Cyclin D1 protein expression after this compound treatment.

-

Materials:

-

Cancer cell line

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p21, anti-Cyclin D1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p21 (e.g., 1:1000 dilution) and Cyclin D1 (e.g., 1:1000 dilution) overnight at 4°C. A loading control like β-actin (e.g., 1:5000 dilution) should also be probed.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative protein expression levels.

-

Conclusion

This compound is a potent histone deacetylase inhibitor that exerts its anti-tumor effects through a well-defined mechanism of action. By inducing histone hyperacetylation, it alters the expression of key genes involved in cell cycle regulation and apoptosis, leading to G1 phase arrest and cell death via the intrinsic apoptotic pathway. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the multifaceted activities of this compound and similar epigenetic modulators in the context of cancer biology and drug development.

References

- 1. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a novel antitumor compound that inhibits mammalian histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. HDAC Inhibitor this compound Induces Morphological Changes and has Strong Cytostatic Effects in Ovarian Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. Novel mechanisms of apoptosis induced by histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Oxamflatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxamflatin, a potent histone deacetylase (HDAC) inhibitor, has emerged as a significant molecule in cancer research due to its ability to induce cell differentiation, apoptosis, and growth arrest in various cancer cell lines. This technical guide provides a comprehensive overview of the discovery of this compound, its mechanism of action, a detailed, step-by-step synthesis protocol, and key experimental methodologies for its biological evaluation. The information presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, oncology, and drug development.

Discovery and Biological Activity

This compound, chemically known as (2E)-5-[3-[(phenylsulfonyl)amino]phenyl]pent-2-en-4-ynohydroxamic acid, was first identified in 1996 as a novel compound capable of reversing the malignant phenotype of K-ras-transformed NIH3T3 cells.[1] Subsequent research revealed that its potent anti-tumor activity stems from its function as a histone deacetylase (HDAC) inhibitor.[2][3][4]

This compound exhibits potent inhibitory activity against mammalian HDACs with an IC50 value of 15.7 nM.[1] This inhibition leads to the hyperacetylation of histones, which in turn modulates the expression of a variety of genes involved in cell cycle regulation and morphology.[2][3][4] Specifically, treatment with this compound has been shown to upregulate the expression of the cyclin-dependent kinase inhibitor p21 and downregulate the expression of cyclin A and cyclin D1.[2][3] This alteration in gene expression leads to a G1 phase arrest in the cell cycle of treated cancer cells.[2][3]

The biological effects of this compound have been observed in a range of cancer cell lines, including those of ovarian, gastric, and colon cancer, as well as melanoma.[2][5] In these cell lines, this compound has demonstrated the ability to induce morphological changes, decrease cell viability, and inhibit DNA synthesis and cell proliferation.[5]

Synthesis of this compound

The total synthesis of this compound can be achieved through a multi-step process. The following is a representative synthetic route, which relies on key reactions such as Sonogashira coupling and the formation of a hydroxamic acid from a carboxylic acid precursor.

Synthesis Workflow

References

- 1. Design, synthesis and bioevaluation of novel N-heterocyclic hydroxamic acids as histone deacetylase inhibitors and their antitumor activity study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis, and preliminary bioactivity studies of substituted purine hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. This compound is a novel antitumor compound that inhibits mammalian histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Oxamflatin: A Detailed Technical Guide on its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxamflatin is a potent, cell-permeable inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs promote chromatin condensation and transcriptional repression. The inhibition of HDACs by compounds like this compound leads to histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of silenced genes, including tumor suppressor genes. This mechanism underlies the significant anti-proliferative and pro-apoptotic effects of this compound observed in a variety of cancer cell lines, making it a compound of considerable interest in oncological research and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, including detailed experimental protocols and visualizations of its molecular interactions.

Chemical Structure and Properties

This compound, with the chemical name (2E)-5-[3-(Phenylsulfonylamino)phenyl]-pent-2-en-4-ynohydroxamic acid, is a synthetic compound belonging to the hydroxamic acid class of HDAC inhibitors.[1][2] Its structure features a phenylsulfonamide group linked to a pentenynamide scaffold, which is crucial for its biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (2E)-5-[3-(Phenylsulfonylamino)phenyl]-pent-2-en-4-ynohydroxamic acid | [1] |

| Synonyms | Metacept-3 | [3] |

| CAS Number | 151720-43-3 | [1][4] |

| Molecular Formula | C₁₇H₁₄N₂O₄S | [1][4] |

| Molecular Weight | 342.37 g/mol | [1] |

| SMILES | O=C(NO)/C=C/C#CC1=CC=CC(NS(=O)(C2=CC=CC=C2)=O)=C1 | [5] |

| Appearance | White to off-white crystalline solid | [6] |

| Purity | ≥95% | [1] |

| Solubility | Soluble in DMSO (to 25 mM), DMF (10 mg/ml), and Ethanol (0.5 mg/ml). Sparingly soluble in aqueous buffers. | [3][4][6][7] |

| Storage | Store at -20°C for long-term stability (powder stable for at least 3 years). Stock solutions in solvent can be stored at -80°C for up to 2 years. | [3][5] |

Biological Properties and Mechanism of Action

This compound exerts its biological effects primarily through the potent inhibition of histone deacetylases. This activity leads to a cascade of downstream events that ultimately result in cell cycle arrest and apoptosis in cancer cells.

Histone Deacetylase (HDAC) Inhibition

This compound is a potent, broad-spectrum inhibitor of Class I and Class II HDACs, with a reported IC50 value of 15.7 nM.[3][7][8] By inhibiting HDACs, this compound leads to the accumulation of acetylated histones, particularly H3 and H4, which neutralizes the positive charge of lysine residues and weakens the interaction between histones and DNA.[9][10] This results in a more open chromatin structure, facilitating the transcription of previously silenced genes.[11][12]

Cell Cycle Arrest

A hallmark of this compound's activity is the induction of cell cycle arrest at the G1 phase.[11][13] This is achieved through the upregulation of the cyclin-dependent kinase inhibitor p21 (also known as WAF1/Cip1).[11][14] p21, in turn, inhibits the activity of cyclin-dependent kinases (CDKs), such as CDK2, CDK4, and CDK6, which are essential for the G1 to S phase transition.[11][15]

Regulation of Key Signaling Pathways

This compound's influence on the cell cycle is mediated by its impact on several key signaling proteins. Treatment with this compound has been shown to downregulate the expression of critical cell cycle regulators including c-Myc, CDK4, and E2F1.[14] The retinoblastoma protein (Rb), a key substrate of CDKs, remains in its active, hypophosphorylated state, preventing the release of E2F transcription factors and thereby halting cell cycle progression.[14]

Antiproliferative and Antitumor Activity

This compound has demonstrated significant antiproliferative activity against a range of human and mouse tumor cell lines.[7][11] This cytostatic effect is a direct consequence of its ability to induce cell cycle arrest and apoptosis.[14] In vivo studies have also shown its potential as an antitumor agent.[11]

Table 2: Antiproliferative Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| P388 | Murine Leukemia | 0.18 | [16] |

| L1210 | Murine Leukemia | 0.17 | [16] |

| B16 | Murine Melanoma | 0.22 | [16] |

| Lewis | Murine Lung Carcinoma | 0.19 | [16] |

| Colon 26 | Murine Colon Adenocarcinoma | 0.23 | [16] |

| Lu-99 | Human Lung Carcinoma | 0.44 | [16] |

| HT-29 | Human Colon Adenocarcinoma | 0.44 | [16] |

| HeLa | Human Cervical Carcinoma | 0.42 | [16] |

| OVCAR-5 | Human Ovarian Carcinoma | (nM range) | [14] |

| SKOV-3 | Human Ovarian Carcinoma | (nM range) | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.

HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of this compound to inhibit HDAC enzyme activity using a fluorogenic substrate.

Materials:

-

Recombinant human HDAC enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)

-

This compound stock solution (in DMSO)

-

96-well black microplate

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well black microplate, add the diluted this compound solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the recombinant HDAC enzyme to all wells except the negative control.

-

Incubate for 15 minutes at 37°C.

-

Add the fluorogenic HDAC substrate to all wells.

-

Incubate for 60 minutes at 37°C.

-

Add the developer solution to all wells to stop the reaction and generate the fluorescent signal.

-

Incubate for 15-30 minutes at 37°C.

-

Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear microplate

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.

-

After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Western Blot Analysis of Histone Acetylation

This technique is used to detect the levels of acetylated histones in cells treated with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for a specified time.

-

Lyse the cells and collect the protein lysate.

-

Determine the protein concentration of each sample.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., total Histone H3 or β-actin).

Conclusion

This compound is a well-characterized and potent inhibitor of histone deacetylases with significant potential in cancer research. Its ability to induce histone hyperacetylation, leading to cell cycle arrest and apoptosis in a variety of cancer cell lines, highlights its promise as a therapeutic agent. The detailed chemical, physical, and biological properties, along with the experimental protocols provided in this guide, offer a valuable resource for researchers and drug development professionals working with this important compound. Further investigation into the specificities of this compound for different HDAC isoforms and its efficacy in combination with other anticancer agents will be crucial in fully elucidating its therapeutic potential.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C17H14N2O4S | CID 5353852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound, HDAC inhibitor (CAS 151720-43-3) | Abcam [abcam.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. glpbio.com [glpbio.com]

- 8. This compound | Metacept-3 | HDAC inhibitor | Alkyne | CuAAC | TargetMol [targetmol.com]

- 9. Histonedeacetylase inhibitor this compound increase HIV-1 transcription by inducing histone modification in latently infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of histone deacetylase inhibitor this compound on in vitro porcine somatic cell nuclear transfer embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound is a novel antitumor compound that inhibits mammalian histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cancer-research-network.com [cancer-research-network.com]

- 13. Frontiers | Niclosamide Induces Cell Cycle Arrest in G1 Phase in Head and Neck Squamous Cell Carcinoma Through Let-7d/CDC34 Axis [frontiersin.org]

- 14. HDAC Inhibitor this compound Induces Morphological Changes and has Strong Cytostatic Effects in Ovarian Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Oxamflatin: A Technical Guide to its Role in Gene Expression and Cell Cycle Regulation

Audience: Researchers, scientists, and drug development professionals.

Abstract: Oxamflatin is a potent, cell-permeable inhibitor of histone deacetylases (HDACs), belonging to a class of compounds characterized by aromatic sulfonamide and hydroxamic acid groups.[1] It demonstrates significant antitumor and cytostatic effects across a range of cancer cell lines by inducing histone hyperacetylation, which in turn modulates the expression of critical genes involved in cell cycle control, apoptosis, and cell morphology.[2][3][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on gene expression profiles, and its regulatory effects on the cell cycle, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

This compound exerts its primary effect by inhibiting the enzymatic activity of Class I and II histone deacetylases.[5] HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histone tails.[3] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression.[3][6]

By inhibiting HDACs, this compound prevents the removal of acetyl groups, leading to an accumulation of acetylated histones (histone hyperacetylation).[2][3] This process results in a more relaxed or "open" chromatin conformation, which facilitates the binding of transcriptional machinery and leads to the altered expression of various genes.[7][8] this compound's efficacy as an HDAC inhibitor has been demonstrated by the marked accumulation of acetylated histone species (H3 and H4) in treated cells.[2][3][9]

Modulation of Gene Expression

This compound's inhibition of HDACs triggers significant changes in the transcriptional landscape of cancer cells. This involves both the upregulation of tumor suppressor genes and the downregulation of proto-oncogenes and genes essential for proliferation.[1][2]

Upregulated Genes

-

p21 (WAF1/Cip1): A primary target of this compound is the potent cyclin-dependent kinase (CDK) inhibitor p21.[1][2][3] Increased p21 expression is a key factor in the cell cycle arrest induced by this compound.[2]

-

Gelsolin: Expression of this actin-binding protein, which is involved in cell morphology, is highly augmented by this compound treatment.[2]

-

E-cadherin: this compound can induce the expression of E-cadherin, a tumor suppressor protein involved in cell adhesion, potentially limiting cancer cell invasion and metastasis.[10][11]

-

junD: The drug induces transcriptional activation of this proto-oncogene, which can also have roles in differentiation and growth arrest.[2]

Downregulated Genes

-

c-Myc: this compound downregulates the expression of this critical proto-oncogene, which is involved in cell growth and proliferation.[1][3]

-

Cyclin D1 and Cyclin A: The expression of these key cyclins, which drive progression through the G1 and S phases of the cell cycle, is decreased.[2]

-

CDK4: The expression of cyclin-dependent kinase 4, a partner for D-type cyclins, is downregulated.[1][3]

-

E2F1: This transcription factor, which is crucial for the G1/S transition, is also downregulated by this compound.[1][3]

-

HDAC1 & DNMT1: In porcine SCNT embryos, this compound was shown to downregulate HDAC1 and DNA methyltransferase 1 (DNMT1), linking its effects to broader epigenetic reprogramming.[12]

| Gene | Effect of this compound | Function | Cell Line(s) Cited | Reference |

| p21 (WAF1/Cip1) | Upregulated | CDK inhibitor, cell cycle arrest | HeLa, OVCAR-5, SKOV-3 | [1][2] |

| Gelsolin | Upregulated | Cell morphology, actin filament modulation | HeLa | [2] |

| Cyclin E | Upregulated | Cell cycle progression (G1/S) | HeLa | [2] |

| E-cadherin | Upregulated | Cell adhesion, tumor suppression | MKN-45, HeLa | [10][11] |

| POU5F1 | Upregulated | Pluripotency | Porcine SCNT Embryos | [12] |

| c-Myc | Downregulated | Proto-oncogene, proliferation | OVCAR-5, SKOV-3 | [1][3] |

| CDK4 | Downregulated | Cell cycle progression (G1) | OVCAR-5, SKOV-3 | [1][3] |

| E2F1 | Downregulated | Transcription factor (G1/S transition) | OVCAR-5, SKOV-3 | [1][3] |

| Cyclin A | Downregulated | Cell cycle progression (S, G2/M) | HeLa | [2] |

| Cyclin D1 | Downregulated | Cell cycle progression (G1) | HeLa | [2] |

| HDAC1 | Downregulated | Histone deacetylation | Porcine SCNT Embryos | [12] |

| DNMT1 | Downregulated | DNA methylation | Porcine SCNT Embryos | [12] |

Regulation of the Cell Cycle

A primary consequence of this compound-induced gene expression changes is a robust arrest of the cell cycle, predominantly at the G1 phase.[2][10] This arrest prevents cancer cells from replicating their DNA and proliferating.

The mechanism of G1 arrest is orchestrated by several key events:

-

HDAC Inhibition: this compound inhibits HDACs, leading to histone hyperacetylation.

-

p21 Upregulation: Transcription of the p21 gene is strongly induced.[1][2]

-

CDK Inhibition: The p21 protein binds to and inhibits the activity of Cyclin D/CDK4 and Cyclin E/CDK2 complexes.[13]

-

Rb Hypophosphorylation: With CDK4/2 inhibited, the Retinoblastoma protein (Rb) remains in its active, hypophosphorylated state.[1]

-

E2F1 Sequestration: Active Rb binds to the E2F1 transcription factor, preventing it from activating the genes required for S-phase entry.[1][13]

-

G1 Arrest: The combination of downregulated pro-proliferative genes (c-Myc, Cyclin D1, E2F1) and upregulated inhibitory proteins (p21) culminates in a halt at the G1 checkpoint.[1][2][3]

Induction of Apoptosis

Beyond cytostatic effects, this compound is a potent inducer of apoptosis in various cancer cells, including endometrial and leukemia cell lines.[1][14][15] The apoptotic response is dose-dependent and involves the activation of the intrinsic (mitochondrial) pathway.[14][15]

Key features of this compound-induced apoptosis include:

-

Morphological Changes: Treated cells exhibit profound morphological changes, including nuclear condensation and fragmentation.[14]

-

Mitochondrial Disruption: A loss of mitochondrial membrane potential is observed, a hallmark of the intrinsic apoptotic pathway.[14][15]

-

Caspase Activation: The process involves the cleavage and activation of initiator caspases (caspase-8, caspase-9) and executioner caspases like PARP.[14] Overexpression of the anti-apoptotic protein Bcl-2 can inhibit this compound-induced cell death, further confirming the involvement of the mitochondrial pathway.[15]

Quantitative Data Summary

| Parameter | Value / Observation | Cell Line(s) | Assay | Reference |

| IC50 | 15.7 nM | Not Specified | HDAC Inhibition Assay | [10] |

| Effective Concentration | Nanomolar (nM) range | OVCAR-5, SKOV-3 | Cell Viability / Morphology | [1][3][10] |

| Apoptosis Induction | Up to 8-fold increase in apoptotic nuclei | Ark2 (Endometrial Cancer) | Hoechst Dye Staining | [14] |

| Apoptosis Induction | >25% of cells apoptotic | Ark2 (Endometrial Cancer) | Flow Cytometry | [14] |

| Cell Viability | >50% decrease | HeLa | MTT Assay | [11] |

| E-cadherin mRNA | Significant increase at 4 µM | HeLa | Real-Time PCR | [11] |

| In vivo Antitumor Activity | >67% ILS (Increase in Life Span) at 50 mg/kg | B16 Melanoma (Mouse Model) | Survival Study | [10] |

Key Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Lines: Adherent cancer cell lines (e.g., HeLa, OVCAR-5, SKOV-3) are cultured in appropriate media, such as DMEM, supplemented with 10% fetal bovine serum (FBS) and standard antibiotics.

-

Seeding: Cells are seeded in multi-well plates or flasks and allowed to adhere for 24 hours.

-

Treatment: A stock solution of this compound is prepared in DMSO. On the day of the experiment, this stock is diluted to final working concentrations in fresh culture media. The old media is removed from the cells, and the media containing this compound (or a vehicle control, e.g., 0.1% DMSO) is added.

-

Incubation: Cells are incubated with the compound for specified time periods (e.g., 24, 48, or 72 hours) before being harvested for downstream analysis.[10]

Cell Viability (MTT Assay)

-

Principle: Measures the metabolic activity of viable cells via the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.

-

Protocol:

-

Seed cells in a 96-well plate and treat with serial dilutions of this compound for 24-72 hours.[10][11]

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Gene Expression Analysis (Quantitative Real-Time PCR)

-

Principle: Measures the amount of a specific mRNA transcript to determine gene expression levels.

-

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest cells and lyse them to extract total RNA using a suitable kit (e.g., TRIzol or column-based methods).[11]

-

Synthesize complementary DNA (cDNA) from the RNA template via reverse transcription.

-

Perform real-time PCR using gene-specific primers (for targets like p21, c-Myc, etc.) and a fluorescent dye (e.g., SYBR Green).

-

Quantify the results using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to an internal housekeeping gene (e.g., GAPDH).[1][3][16]

-

Cell Cycle Analysis (Flow Cytometry)

-

Principle: Measures the DNA content of individual cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, G2/M).

-

Protocol:

-

Treat cells with this compound and a vehicle control.

-

Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

-

Wash the fixed cells and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI dye is directly proportional to the DNA content.

-

Generate histograms to quantify the percentage of cells in the G1, S, and G2/M phases.

-

Conclusion

This compound is a well-characterized HDAC inhibitor that potently modulates gene expression to exert strong cytostatic and cytotoxic effects on cancer cells. Its ability to upregulate the cell cycle inhibitor p21 while simultaneously downregulating key proliferative drivers like c-Myc, cyclins, and CDKs makes it a powerful agent for inducing G1 phase arrest. Furthermore, its capacity to trigger mitochondria-mediated apoptosis highlights its therapeutic potential. The detailed mechanisms and protocols outlined in this guide provide a comprehensive resource for researchers and drug developers investigating the utility of this compound and other HDAC inhibitors in oncology.

References

- 1. HDAC Inhibitor this compound Induces Morphological Changes and has Strong Cytostatic Effects in Ovarian Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is a novel antitumor compound that inhibits mammalian histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. biomedres.us [biomedres.us]

- 7. mdpi.com [mdpi.com]

- 8. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. brieflands.com [brieflands.com]

- 12. Effects of histone deacetylase inhibitor this compound on in vitro porcine somatic cell nuclear transfer embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. p21 in cancer: intricate networks and multiple activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Histone deacetylase inhibitors induce apoptosis in both Type I and Type II endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BioKB - Publication [biokb.lcsb.uni.lu]

- 16. mdpi.com [mdpi.com]

In Vitro and In Vivo Anticancer Activity of Oxamflatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxamflatin, a synthetic hydroxamic acid derivative, has emerged as a potent inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By inducing histone hyperacetylation, this compound modulates the transcription of key genes involved in cell cycle control and apoptosis, leading to significant anticancer activity. This technical guide provides a comprehensive overview of the in vitro and in vivo anticancer properties of this compound, detailing its mechanism of action, effects on various cancer cell lines, and preclinical efficacy. The document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows to support further research and development of this promising anticancer agent.

Introduction

This compound, chemically known as (2E)-5-[3-[(phenylsulfonyl)amino]phenyl]-pent-2-en-4-ynohydroxamic acid, is a novel antitumor compound identified for its potent histone deacetylase (HDAC) inhibitory activity.[1] HDACs are crucial enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes.[1] By inhibiting HDACs, this compound promotes the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced genes that regulate cell morphology, cell cycle progression, and apoptosis.[1] This document serves as an in-depth technical resource, summarizing the current understanding of this compound's anticancer activities and providing detailed methodologies for its study.

In Vitro Anticancer Activity

This compound has demonstrated significant antiproliferative effects against a diverse range of murine and human cancer cell lines.[1] Its primary mechanism in vitro involves the induction of cell cycle arrest, primarily at the G1 phase, and morphological changes in treated cells.[1]

Cell Viability and Proliferation

The cytotoxic and cytostatic effects of this compound have been evaluated in various cancer cell lines. While a comprehensive table of IC50 values is not consistently available across published literature, the compound has shown potent activity in the nanomolar to low micromolar range.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Not Specified | Not Specified | 15.7 | (Kim et al., 1999) |

Note: The specific cell line for the 15.7 nM IC50 value is not explicitly stated in the available literature.

In HeLa cervical cancer cells, treatment with this compound at concentrations of 6 µM and 8 µM resulted in a greater than 50% decrease in cell viability. Furthermore, this compound has been shown to induce morphological changes and decrease cell viability in OVCAR-5 and SKOV-3 ovarian cancer cell lines in the nanomolar range.[2]

Cell Cycle Analysis

A hallmark of this compound's in vitro activity is its ability to induce cell cycle arrest. In HeLa cells, treatment with this compound leads to a significant arrest of the cell cycle in the G1 phase.[1] This is attributed to the altered expression of key cell cycle regulatory proteins.

Specific quantitative data on the percentage of cells in each phase of the cell cycle (G1, S, G2/M) following this compound treatment in HeLa cells is not available in the reviewed literature.

In Vivo Antitumor Activity

Preclinical in vivo studies have demonstrated the antitumor efficacy of this compound in a mouse model of melanoma.

B16 Melanoma Model

In vivo studies using a B16 melanoma mouse model have shown that this compound can significantly inhibit tumor growth.[1] While specific data on tumor volume and weight reduction are not detailed in the available literature, the studies report a notable increase in the survival of treated mice.

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects primarily through the inhibition of histone deacetylases. This leads to a cascade of downstream events that ultimately result in cell cycle arrest and inhibition of tumor growth.

Histone Deacetylase (HDAC) Inhibition

As a potent HDAC inhibitor, this compound treatment leads to the accumulation of acetylated histones within cancer cells.[1] This epigenetic modification alters chromatin structure, making it more accessible for transcription factors and leading to changes in gene expression.

Modulation of Cell Cycle and Apoptotic Proteins

The inhibition of HDACs by this compound results in the altered expression of several key proteins that regulate the cell cycle:

-

Upregulation of p21WAF1/Cip1: p21 is a cyclin-dependent kinase (CDK) inhibitor that plays a crucial role in G1 cell cycle arrest.[1][2]

-

Upregulation of Gelsolin and Cyclin E: These proteins are involved in cytoskeletal regulation and cell cycle progression.[1]

-

Downregulation of Cyclin A and Cyclin D1: These cyclins are essential for progression through the S and G1 phases of the cell cycle, respectively.[1]

-

Downregulation of c-Myc, CDK4, and E2F1: These are key regulators of cell proliferation and cell cycle progression.[2]

-

Decreased Phosphorylation of Retinoblastoma protein (Rb): Hypophosphorylated Rb binds to the transcription factor E2F1, preventing the expression of genes required for S-phase entry.[2]

The interplay of these protein modulations contributes to the observed G1 phase cell cycle arrest and antiproliferative effects of this compound.

Caption: Signaling pathway of this compound leading to G1 cell cycle arrest.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer activity of this compound.

In Vitro Cell Viability (MTT Assay)

This protocol is a general guideline for assessing cell viability upon treatment with this compound.

Materials:

-

Cancer cell lines (e.g., HeLa, OVCAR-5, SKOV-3)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Caption: Workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the general procedure for analyzing the cell cycle distribution of cancer cells treated with this compound.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound for the specified duration.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol provides a general framework for detecting changes in protein expression in response to this compound treatment.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p21, anti-c-Myc, anti-CDK4, anti-E2F1, anti-phospho-Rb, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as described previously.

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control like GAPDH.

Conclusion

This compound is a potent HDAC inhibitor with significant in vitro and in vivo anticancer activity. Its ability to induce cell cycle arrest and modulate the expression of key regulatory proteins makes it a compelling candidate for further investigation as a therapeutic agent for various malignancies. The experimental protocols and signaling pathway information provided in this guide are intended to facilitate future research into the promising anticancer properties of this compound. Further studies are warranted to establish a more comprehensive profile of its IC50 values across a wider range of cancer cell lines and to obtain more detailed quantitative data from in vivo efficacy studies.

References

Oxamflatin: A Deep Dive into its Anti-Cancer Mechanisms of Cell Differentiation and Apoptosis

For Immediate Release

This technical guide provides an in-depth analysis of oxamflatin, a potent histone deacetylase (HDAC) inhibitor, and its effects on cancer cell differentiation and apoptosis. Tailored for researchers, scientists, and drug development professionals, this document consolidates key findings, presents quantitative data in a structured format, details experimental protocols, and visualizes complex biological pathways.

Executive Summary

This compound, a hydroxamic acid derivative, demonstrates significant anti-tumor activity across a range of cancer cell lines. Its primary mechanism of action is the inhibition of histone deacetylases, leading to histone hyperacetylation and subsequent alterations in gene expression. These changes drive cancer cells toward differentiation and programmed cell death (apoptosis). This guide elucidates the molecular pathways influenced by this compound, providing a comprehensive resource for understanding its therapeutic potential.

Mechanism of Action: HDAC Inhibition

This compound is a potent inhibitor of mammalian histone deacetylases with an IC50 value of 15.7 nM.[1] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes the accumulation of acetylated histones, resulting in a more open chromatin state that allows for the transcription of various genes, including tumor suppressor genes.[1][2]

Effects on Cancer Cell Proliferation and Viability

This compound exhibits antiproliferative activity against a variety of mouse and human tumor cell lines, including HeLa (cervical cancer), OVCAR-5 and SKOV-3 (ovarian cancer), and MKN-45 (gastric cancer).[1][2][3] Treatment with this compound leads to a dose-dependent decrease in cell viability.[1][3]

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | > 50% viability reduction at 6 & 8 µM | [3] |

| OVCAR-5 | Ovarian Cancer | Effective in nM range | [4] |

| SKOV-3 | Ovarian Cancer | Effective in nM range | [4] |

| MKN-45 | Gastric Cancer | Viability reduced | [1] |

Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines. This table summarizes the effective concentrations of this compound that inhibit the growth and viability of different cancer cell lines.

Induction of Cell Cycle Arrest

A hallmark of this compound's anti-cancer activity is its ability to induce cell cycle arrest, primarily at the G1 phase.[2] This is achieved through the modulation of key cell cycle regulatory proteins.

-

Upregulation of p21WAF1/Cip1: this compound significantly augments the expression of the cyclin-dependent kinase (CDK) inhibitor p21.[2] p21 plays a crucial role in halting the cell cycle at the G1/S checkpoint.

-

Downregulation of Cyclins and CDKs: The expression of cyclin A and cyclin D1 is decreased following this compound treatment.[2] Additionally, in ovarian cancer cell lines, this compound has been shown to downregulate CDK4.[4]

Figure 1: this compound-Induced G1 Cell Cycle Arrest Pathway. This diagram illustrates how this compound's inhibition of HDACs leads to the upregulation of p21 and downregulation of key G1-phase proteins, resulting in cell cycle arrest.

Induction of Apoptosis

This compound induces programmed cell death in cancer cells through the intrinsic apoptotic pathway. This is characterized by the loss of mitochondrial membrane potential and the activation of a cascade of caspases.

-

Modulation of Bcl-2 Family Proteins: While direct quantitative data on this compound's effect on all Bcl-2 family members is limited, the intrinsic pathway is known to be regulated by the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

-

Caspase Activation: Administration of this compound leads to the cleavage of caspase-8, and caspase-9, indicating the activation of both initiator and executioner caspases.[5]

Figure 2: this compound-Induced Intrinsic Apoptotic Pathway. This diagram outlines the key steps in this compound-induced apoptosis, starting from HDAC inhibition and culminating in programmed cell death.

Promotion of Cancer Cell Differentiation

This compound induces morphological changes in cancer cells, often leading to a reversion of the malignant phenotype to a more normal one.[2] In HeLa cells, this is characterized by an elongated cell shape with filamentous protrusions.[6]

-

Induction of Differentiation Markers: In leukemic cell lines, HDAC inhibitors have been shown to upregulate the myeloid differentiation marker CD11b.[7] While specific data for this compound is emerging, its action as an HDAC inhibitor suggests a similar potential.

-

Modulation of Gene Expression: this compound augments the expression of gelsolin, a protein involved in cell morphology and motility.[2] It also upregulates E-cadherin expression in HeLa cells in a time- and concentration-dependent manner, which is associated with a less invasive phenotype.[3]

Experimental Protocols

This section provides an overview of key experimental protocols used to study the effects of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

This compound Treatment: Treat cells with serial dilutions of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the desired concentrations of this compound for a specified time.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This method is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against target proteins (e.g., p21, c-Myc, Bcl-2, Bax) overnight at 4°C. Recommended antibody dilutions for c-Myc are 1:1000 to 1:10000.[8][9]

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Figure 3: General Experimental Workflow. This diagram shows a typical workflow for studying the effects of this compound on cancer cells, from cell culture and treatment to various downstream analyses.

Conclusion

This compound demonstrates significant promise as an anti-cancer agent through its potent inhibition of HDACs. By inducing cell cycle arrest, promoting apoptosis, and driving cellular differentiation, this compound effectively targets multiple facets of cancer cell pathobiology. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for further research and development of this compound and other HDAC inhibitors as cancer therapeutics. Further investigation is warranted to fully elucidate its efficacy across a broader range of malignancies and to optimize its clinical application.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. This compound is a novel antitumor compound that inhibits mammalian histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. HDAC Inhibitor this compound Induces Morphological Changes and has Strong Cytostatic Effects in Ovarian Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]

- 9. c-MYC antibody (67447-1-Ig) | Proteintech [ptglab.com]

Target Identification and Validation for Oxamflatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxamflatin is a potent anti-tumor compound that functions as a histone deacetylase (HDAC) inhibitor.[1][2][3][4][5] This technical guide provides a comprehensive overview of the methodologies for the identification and validation of its molecular targets. The primary aim is to equip researchers with the necessary information to investigate the mechanism of action of this compound and similar compounds. This document details experimental protocols for target identification via affinity chromatography and target validation through enzymatic assays and genetic approaches. Furthermore, it presents the known quantitative data for this compound and illustrates key cellular pathways affected by its activity.

Introduction to this compound

This compound, with the chemical formula (2E)-5-[3-[(phenylsulfonyl)amino]phenyl]-pent-2-en-4-ynohydroxamic acid, is a synthetic compound recognized for its anti-proliferative and differentiation-inducing properties in a variety of cancer cell lines.[5] It belongs to the class of hydroxamic acid-containing compounds, a common feature among many HDAC inhibitors.[2][3] The primary mechanism of action of this compound is the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[3][5]

HDACs remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[3] By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of tumor suppressor genes and other genes involved in cell cycle control and apoptosis.[5]

Target Identification: Unraveling the Molecular Interactions of this compound

The primary target of this compound has been identified as histone deacetylases (HDACs).[1][5] Specifically, it is known to inhibit class I and II HDACs.[6] The initial discovery of its HDAC inhibitory activity was suggested by the similar phenotypic changes induced in HeLa cells by this compound and Trichostatin A (TSA), a well-characterized HDAC inhibitor.[5]

Affinity Chromatography-Based Target Identification

A powerful and unbiased method to identify the protein targets of a small molecule is affinity chromatography. This technique involves immobilizing the small molecule on a solid support to "pull down" its binding partners from a cell lysate.

This protocol outlines a general workflow for identifying the targets of a compound like this compound using photo-affinity chromatography. This method utilizes a modified version of the compound that can be covalently cross-linked to its target upon UV irradiation.

-

Synthesis of a Photo-Affinity Probe:

-

Synthesize a derivative of this compound containing a photoreactive group (e.g., a benzophenone or diazirine) and an affinity tag (e.g., biotin). The linker connecting these moieties to the core this compound structure should be of sufficient length to minimize steric hindrance.

-

-

Preparation of Cell Lysate:

-

Culture the cells of interest (e.g., a cancer cell line sensitive to this compound) to a sufficient density.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and native conformations.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Incubation and UV Cross-linking:

-

Incubate the clarified cell lysate with the this compound photo-affinity probe.

-

As a negative control, incubate a separate aliquot of the lysate with an excess of free, unmodified this compound to competitively inhibit the binding of the probe to its specific targets.

-

Irradiate the samples with UV light (typically 350-365 nm) to induce covalent cross-linking between the probe and its binding partners.

-

-

Affinity Purification:

-

Add streptavidin-conjugated beads (e.g., agarose or magnetic beads) to the lysates to capture the biotin-tagged probe-protein complexes.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Protein Identification:

-

Elute the captured proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Visualize the protein bands (e.g., by Coomassie or silver staining) and excise the bands that are present in the experimental sample but absent or significantly reduced in the competitive control.

-

Identify the proteins in the excised bands using mass spectrometry (e.g., LC-MS/MS).

-

Target Validation: Confirming the Biological Relevance of HDAC Inhibition

Once a putative target is identified, it is crucial to validate that the compound's biological effects are indeed mediated through this target. For this compound, this involves confirming its inhibitory effect on HDAC activity and demonstrating that this inhibition leads to the observed cellular phenotypes.

In Vitro HDAC Activity Assay

The most direct way to validate HDAC inhibition is through an in vitro enzymatic assay. This assay measures the ability of the compound to inhibit the deacetylase activity of purified HDAC enzymes.

This protocol describes a common fluorescence-based assay to measure HDAC activity.

-

Reagents and Materials:

-

Recombinant human HDAC enzyme (specific isoforms can be tested for selectivity).

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Developer solution (e.g., Trypsin in a buffer containing a potent HDAC inhibitor like TSA to stop the reaction).

-

This compound stock solution (dissolved in DMSO).

-

96-well black microplate.

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In the wells of the microplate, add the HDAC enzyme and the different concentrations of this compound (and a DMSO control).

-

Incubate for a pre-determined time at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.

-

Incubate at 37°C for a specific time (e.g., 30-60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).

-

Measure the fluorescence using a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Target Engagement and Downstream Effects

To confirm that this compound engages HDACs within a cellular context, one can measure the acetylation status of histones and other known HDAC substrates.

-

Cell Treatment and Lysis:

-

Treat the cells of interest with various concentrations of this compound for a specific duration.

-

Harvest and lyse the cells to extract total protein.

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-β-actin or anti-total H3).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate. An increase in the acetylated histone signal with increasing concentrations of this compound indicates target engagement.

-

Genetic Validation

Genetic approaches, such as siRNA-mediated knockdown, can be used to mimic the effect of the inhibitor and validate that the observed phenotype is a direct result of inhibiting the target.

-

siRNA Transfection:

-

Transfect the cells of interest with siRNAs specifically targeting the HDAC isoform(s) inhibited by this compound. Use a non-targeting siRNA as a negative control.

-

-

Phenotypic Analysis:

-

After a sufficient incubation period to allow for target knockdown (typically 48-72 hours), assess the cellular phenotype. This could include measuring cell viability, cell cycle progression, or apoptosis.

-

-

Comparison with this compound Treatment:

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Target/Cell Line | Reference |

| HDAC Inhibition IC50 | 15.7 nM | (Not specified) | [1] |

| Effect on Cell Viability | Concentration-dependent decrease | OVCAR-5 and SKOV-3 ovarian cancer cells | [2] |

| Effect on DNA Synthesis | Significant inhibition | OVCAR-5 and SKOV-3 ovarian cancer cells | [2] |

| Effect on E-cadherin Expression | Increased expression | MKN-45 gastric cancer cells | [7] |

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways affected by this compound and the experimental workflows for its target identification and validation are provided below.

Caption: Signaling pathway of this compound.

Caption: Workflow for target identification.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HDAC Inhibitor this compound Induces Morphological Changes and has Strong Cytostatic Effects in Ovarian Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bmglabtech.com [bmglabtech.com]

- 7. The effect of this compound on the E-cadherin expression in gastric cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Oxamflatin's Impact on Histone Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxamflatin is a potent, cell-permeable inhibitor of histone deacetylases (HDACs), a class of enzymes crucial for the epigenetic regulation of gene expression. By inhibiting HDACs, this compound leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure and modulation of gene transcription. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on histone acetylation and gene expression, detailed experimental protocols for its study, and a visual representation of the associated signaling pathways.

Introduction

Histone acetylation is a key epigenetic modification that plays a pivotal role in regulating chromatin structure and gene expression. The acetylation of lysine residues on the N-terminal tails of histones, catalyzed by histone acetyltransferases (HATs), neutralizes their positive charge, thereby weakening the interaction between histones and DNA. This leads to a more open chromatin conformation, facilitating the access of transcription factors and the transcriptional machinery to DNA. Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to chromatin compaction and transcriptional repression.

An imbalance in the activities of HATs and HDACs is associated with various diseases, including cancer. HDAC inhibitors have emerged as a promising class of therapeutic agents due to their ability to reactivate silenced tumor suppressor genes and induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

This compound is a hydroxamic acid-containing compound that has been identified as a potent inhibitor of class I and II HDACs.[1][2] Its ability to induce histone hyperacetylation and modulate the expression of genes involved in cell cycle control and apoptosis makes it a valuable tool for research and a potential candidate for drug development.[3][4]

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of histone deacetylases. The hydroxamic acid moiety in its structure chelates the zinc ion in the active site of HDAC enzymes, thereby blocking their catalytic activity.[5] This inhibition leads to an accumulation of acetylated histones, particularly histones H3 and H4, within the cell.[3][6] The increased acetylation of histone tails alters chromatin structure, leading to the modulation of gene expression.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its impact on histone acetylation and gene expression.

Table 1: Inhibitory Activity of this compound against HDAC Isoforms

| HDAC Isoform | IC50 (nM) | Reference |

| Overall HDACs | 15.7 | [1] |

| HDAC1 | <20 | [1] |

| HDAC2 | <20 | [1] |

| HDAC3-NCOR2 complex | <10 | [1] |

| HDAC6 | 390 | [1] |

| HDAC7 | 840 | [1] |

| HDAC8 | <20 | [1] |

Table 2: Effects of this compound on Histone Acetylation and Gene Expression

| Parameter | Effect | Cell Line/System | Quantitative Change | Reference |

| Histone H3 Acetylation | Increase | Porcine SCNT Embryos | Hyperacetylation at H3K9 | [7][8] |

| Histone H4 Acetylation | Increase | Porcine SCNT Embryos | Hyperacetylation at H4K5 | [7][8] |

| HIV-1 LTR Acetylation | Increase | Latently infected Jurkat T cells | Increased H3 and H4 acetylation | [6] |

| p21 (WAF1/Cip1) Expression | Upregulation | HeLa, OVCAR-5, SKOV-3 cells | Highly augmented/Upregulated | [3][4] |

| c-Myc Expression | Downregulation | OVCAR-5, SKOV-3 cells | Downregulated | [4] |

| CDK4 Expression | Downregulation | OVCAR-5, SKOV-3 cells | Downregulated | [4] |

| E2F1 Expression | Downregulation | OVCAR-5, SKOV-3 cells | Downregulated | [4] |